Ethyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate
Description
Ethyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate is a synthetic heterocyclic compound featuring a fused thieno[2,3-d]thiazole core. This structure is substituted with a methyl group at position 6, an ethyl ester at position 5, and a benzamido group at position 2. The benzamido moiety is further modified with a sulfonyl linker to a 4-methylpiperidine ring.
The synthesis of such compounds typically involves multi-step reactions, including cyclization, hydrolysis, and coupling steps. For example, analogous thiazole carboxylates are synthesized via reactions between nitriles and ethyl 2-bromoacetoacetate, followed by hydrolysis and amide coupling . The sulfonyl-piperidine substituent in the target compound may be introduced through sulfonylation of a benzamide intermediate, a strategy observed in related synthetic pathways .
Properties
IUPAC Name |
ethyl 6-methyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thieno[2,3-d][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S3/c1-4-30-21(27)18-14(3)17-20(31-18)24-22(32-17)23-19(26)15-5-7-16(8-6-15)33(28,29)25-11-9-13(2)10-12-25/h5-8,13H,4,9-12H2,1-3H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPOINMYPHBZIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate is a complex organic compound characterized by its unique thieno[2,3-d]thiazole core and various functional groups, including sulfonamide and benzamide moieties. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 507.64 g/mol. The structure features an ethyl ester group, a methyl group, and a piperidine sulfonyl substituent, which contribute to its diverse reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O5S3 |
| Molecular Weight | 507.64 g/mol |
| IUPAC Name | This compound |
| Functional Groups | Sulfonamide, Benzamide |
Case Study 1: Inhibition of BTK
A study focused on structurally similar thiazole derivatives showed promising results in inhibiting BTK activity. The experimental data indicated that these compounds could effectively block BTK phosphorylation in vitro, leading to reduced B-cell proliferation .
Case Study 2: Antimicrobial Efficacy
Research on related thiazole compounds revealed significant antimicrobial activity against Candida albicans and other pathogens using disk diffusion methods. The minimum inhibitory concentration (MIC) values were recorded at levels indicating potent antibacterial effects .
Potential Applications
Given its structural characteristics and the biological activities observed in related compounds, this compound may serve as:
- A therapeutic agent for treating cancers and inflammatory disorders.
- A tool compound for studying cellular pathways involving kinases.
- A lead compound for drug development targeting specific enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate
- Core Structure : Simple thiazole ring with a pyridinyl substituent.
- Key Differences: Lacks the fused thieno-thiazole system and sulfonyl-piperidine group.
- Activity: Demonstrates moderate enzyme inhibitory activity in studies, likely due to the pyridinyl group’s hydrogen-bonding capability. However, its simpler structure may reduce target selectivity compared to the fused thieno-thiazole system in the target compound .
Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Core Structure : Tetrahydropyrimidine ring with a bromoethoxycarbonylphenyl group.
- The target compound’s sulfonyl-piperidine group offers improved metabolic stability and solubility due to the sulfonamide’s polar nature .
N-Substituted 2-(4-pyridinyl)thiazole-5-carboxamides
- Core Structure : Thiazole-carboxamide with pyridinyl and variable amine substituents.
- The sulfonyl-piperidine group may also improve blood-brain barrier penetration compared to polar pyridinyl analogs .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate | N-Substituted Thiazole-5-carboxamides |
|---|---|---|---|
| Molecular Weight | ~525 g/mol (estimated) | ~290 g/mol | ~350–450 g/mol |
| Solubility | Moderate (sulfonamide enhances hydrophilicity) | Low (ester-dominated hydrophobicity) | Variable (depends on amine substituent) |
| Metabolic Stability | High (sulfonamide resists hydrolysis) | Moderate (ester prone to hydrolysis) | Low to moderate |
| Binding Affinity | Likely high (planar thieno-thiazole and sulfonamide) | Moderate (pyridinyl H-bonding) | Moderate (variable amine interactions) |
Research Implications and Limitations
- Advantages of Target Compound : Enhanced rigidity and solubility due to its fused ring and sulfonamide group. These features make it a promising candidate for in vivo studies.
- Limitations : Synthetic complexity may hinder large-scale production. Comparative data with exact analogs are scarce, necessitating further enzymatic and pharmacokinetic profiling.
Q & A
Q. What are the key synthetic routes for preparing this compound, and how can intermediates be characterized?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thieno[2,3-d]thiazole core via cyclization of substituted thiophene precursors under basic conditions.
- Step 2 : Introduction of the 4-((4-methylpiperidin-1-yl)sulfonyl)benzamido group through amide coupling (e.g., using DCC or EDC as coupling agents).
- Step 3 : Esterification to attach the ethyl carboxylate moiety. Intermediate characterization employs FT-IR (to confirm functional groups like C=O and N-H stretches), NMR (to verify regiochemistry and purity), and HPLC for purity assessment. Similar protocols are detailed for structurally related thiazole derivatives .
Q. Which spectroscopic and chromatographic methods are critical for structural validation?
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methyl groups at 6-position, piperidinyl protons).
- HRMS : Validate molecular formula and detect isotopic patterns.
- X-ray crystallography : Resolve ambiguities in stereochemistry using programs like SHELXL for refinement and ORTEP-3 for visualization .
- HPLC-MS : Monitor reaction progress and assess purity (>95% required for biological assays) .
Q. What preliminary biological activities are associated with this compound?
Analogous thieno-thiazole derivatives exhibit:
- Protein kinase inhibition : Potency against kinases like EGFR or VEGFR2 via competitive ATP-binding site interactions.
- Anti-inflammatory effects : Modulation of COX-2 or NF-κB pathways in cell-based assays. Initial screening should include enzyme inhibition assays (IC50 determination) and cell viability tests (e.g., MTT assay on cancer lines) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency but may require strict anhydrous conditions to avoid hydrolysis.
- Catalyst screening : Use Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura cross-coupling steps to improve regioselectivity .
- Temperature control : Lower temperatures (0–5°C) during sulfonylation reduce byproduct formation.
- Purification : Employ gradient flash chromatography or recrystallization to isolate high-purity intermediates .
Q. How can crystallographic data contradictions (e.g., anisotropic displacement parameters) be resolved?
- Refinement strategies : In SHELXL, adjust the ISOR and DELU restraints to model thermal motion more accurately.
- Hydrogen bonding analysis : Use PLATON or Mercury to identify weak interactions (C-H···O, π-π stacking) that stabilize the crystal lattice, which may explain displacement outliers .
- Validation tools : Cross-check with CIF validation reports (e.g., using CheckCIF) to flag symmetry or occupancy errors .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?
- Core modifications : Synthesize analogs with varied substituents (e.g., replacing ethyl carboxylate with methyl or tert-butyl esters) to assess steric effects.
- Piperidine substitution : Test 4-methylpiperidinyl vs. morpholinyl or pyrrolidinyl groups to evaluate sulfonamide flexibility.
- Bioisosteric replacement : Substitute the thieno-thiazole core with pyrazolo-thiazole or imidazo-thiazole scaffolds to probe electronic effects. Data analysis should use multivariate regression or QSAR modeling to correlate structural features with activity .
Q. How can hydrogen bonding patterns in the crystal structure inform solubility and stability?
- Graph set analysis : Classify hydrogen bonds (e.g., R22(8) motifs) to predict packing efficiency and melting points.
- Solvent inclusion : Identify channels or voids in the lattice that may accommodate solvent molecules, affecting hygroscopicity.
- TGA/DSC : Correlate thermal stability with intermolecular interactions (e.g., strong N-H···O bonds reduce decomposition rates) .
Data Contradiction Analysis
Q. How to address discrepancies between computational and experimental solubility data?
- Solvent parameterization : Use COSMO-RS simulations with adjusted sigma profiles to account for solvent polarity mismatches.
- Experimental validation : Compare shake-flask method (HPLC quantification) vs. turbidimetric measurements under controlled pH and ionic strength .
Q. Why do some analogs show unexpected cytotoxicity in kinase inhibition assays?
- Off-target profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify non-specific binding.
- Metabolic stability : Assess compound half-life in liver microsomes; rapid degradation may produce toxic metabolites.
- Apoptosis markers : Use flow cytometry (Annexin V/PI staining) to distinguish targeted vs. necrotic cell death .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
